molecular formula C19H21N3S B2561051 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea CAS No. 852139-86-7

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea

Katalognummer B2561051
CAS-Nummer: 852139-86-7
Molekulargewicht: 323.46
InChI-Schlüssel: KXCYMBRGWQWBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, also known as LIMKi3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. It has been shown to have inhibitory effects on several kinases, including LIMK1 and LIMK2, which are involved in regulating actin dynamics and cell migration. In

Wissenschaftliche Forschungsanwendungen

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been used to study the role of LIMK1 and LIMK2 in regulating actin dynamics and cell migration, which has implications for understanding the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea functions as a small molecule inhibitor of LIMK1 and LIMK2, which are serine/threonine kinases that play a role in regulating actin dynamics and cell migration. By inhibiting these kinases, this compound disrupts the formation of actin filaments and reduces cell motility. This mechanism of action has been confirmed in several studies, including one by Davis et al. (2013) that showed this compound inhibited the phosphorylation of cofilin, a downstream target of LIMK1 and LIMK2.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on LIMK1 and LIMK2, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is likely due to its ability to disrupt actin dynamics and reduce cell motility. Additionally, this compound has been shown to reduce the migration and invasion of cancer cells, which may be a result of its effects on actin dynamics and cell motility.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in lab experiments is that it is a small molecule inhibitor, which means it can be easily administered to cells or animals. Additionally, this compound has been shown to have potent inhibitory effects on LIMK1 and LIMK2, making it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or proteins, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea. One area of interest is the potential therapeutic applications of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in inhibiting tumor growth and metastasis in vivo, as well as its potential side effects and toxicity. Another area of interest is the role of LIMK1 and LIMK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies using this compound could help to elucidate the mechanisms underlying these diseases and identify potential therapeutic targets. Finally, there is potential for the development of new small molecule inhibitors based on the structure of this compound, which could have improved potency and selectivity for LIMK1 and LIMK2.

Synthesemethoden

The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 4-methylphenylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield the final compound. This synthesis method has been described in detail in a publication by Davis et al. (2013).

Eigenschaften

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-4-7-17(8-5-13)21-19(23)20-12-15-6-9-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYMBRGWQWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.